molecular formula C22H23N3O4 B12181142 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12181142
M. Wt: 393.4 g/mol
InChI Key: CEBHIXOSHLDRRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound’s high quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antituberculosis Activity :
    Research indicates that derivatives of indole-2-carboxamides, including compounds similar to N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide, have shown promise as antituberculosis agents. They were identified through phenotypic screening against Mycobacterium tuberculosis, demonstrating low micromolar potency and favorable pharmacokinetic properties in animal models .
  • Cancer Therapeutics :
    Indole derivatives have been explored for their anticancer properties. The indole moiety is known to interact with various biological targets involved in cancer progression. Compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo, suggesting that this compound could also exhibit similar effects .
  • Neuroprotective Effects :
    Some studies suggest that indole-based compounds can provide neuroprotective benefits. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases . Their antioxidant properties may help mitigate oxidative stress in neuronal cells.
  • Anti-inflammatory Properties :
    Compounds containing the indole structure are also being investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antituberculosis Screening

A study conducted on various indole derivatives highlighted the effectiveness of a particular analog that demonstrated significant activity against Mycobacterium tuberculosis. The compound was noted for its low toxicity and high selectivity index, making it a promising candidate for further development as an antituberculosis drug .

Case Study 2: Cancer Cell Line Testing

In vitro testing of indole derivatives against several cancer cell lines showed that specific modifications to the indole structure could enhance cytotoxicity. The results indicated that compounds similar to this compound could lead to the development of new anticancer therapies .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific structural features, such as the combination of a benzodioxepin ring with an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core with a carboxamide functional group and a substituted benzodioxepin moiety. The structural formula can be represented as follows:

\text{N 2 3 4 dihydro 2H 1 5 benzodioxepin 7 ylacetyl amino ethyl}-1H-indole-2-carboxamide}

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antiproliferative Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often below 10 μM .
  • Dual Inhibition of EGFR and CDK2 : Some related compounds have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in cancer therapy. These compounds showed IC50 values in the nanomolar range against these targets .
  • Anti-inflammatory Effects : Indole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-alpha in various cellular models .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF-7 (Breast Cancer)1.35
Dual EGFR/CDK2 InhibitionVarious Cancer Cell Lines0.95 - 1.20
Anti-inflammatoryTHP-1 CellsNot specified

Case Study 1: Anticancer Activity

In a study focused on the synthesis of new indole derivatives, several compounds were evaluated for their anticancer properties. The results indicated that modifications to the indole structure significantly enhanced antiproliferative activity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 1.05 µM against four different cancer cell lines, highlighting the potential of these compounds in cancer therapeutics .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which indole derivatives exert their effects. It was found that these compounds could induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors like Bax and cytochrome C in treated cells .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)18-14-16-4-1-2-5-17(16)25-18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27)

InChI Key

CEBHIXOSHLDRRN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3)OC1

Origin of Product

United States

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